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Compound of Interest

Compound Name: methyl 2-hydroxyhex-5-ynoate

CAS No.: 1490824-17-3

Cat. No.: B6227165 Get Quote

Strategic Scaffolds for Drug Discovery & Fine Chemical
Synthesis
Part 1: Executive Technical Overview
The molecular formula C7H10O3 (MW: 142.15 g/mol ) represents a critical "functionality

density" node in organic synthesis. It balances three degrees of unsaturation with oxygenated

handles, creating versatile platforms for carbon-carbon bond formation.[1]

Unlike simple solvents or reagents, C7H10O3 isomers serve as divergent intermediates.[1]

This guide focuses on the two most chemically significant isomers that drive modern drug

development and natural product synthesis:

Allyl Acetoacetate (AAA): An acyclic

-keto ester used primarily for Carroll Rearrangements to access

-unsaturated ketones (terpene/vitamin precursors).[1][2]

Methyl 2-Oxocyclopentanecarboxylate (MOCP): A cyclic

-keto ester serving as the foundational scaffold for Prostaglandins and Spirocyclic
pharmaceuticals via Dieckmann condensation and asymmetric alkylation.
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Part 2: Allyl Acetoacetate (AAA) – The
Rearrangement Powerhouse[1][2]
CAS: 1118-84-9 Role: Precursor for

-unsaturated ketones via decarboxylative allylation.[1]

Mechanistic Insight: The Carroll Rearrangement
The utility of AAA lies in its ability to undergo the Carroll Rearrangement. While classically a

thermal [3,3]-sigmatropic rearrangement (requiring >180°C), the modern Pd-catalyzed variant

(Tsuji-Trost type) proceeds under mild conditions, allowing for enantioselective construction of

quaternary centers.[1]

Thermal Pathway: Kinetic enolization

[3,3]-shift

-keto acid intermediate

Decarboxylation.[1]

Catalytic Pathway: Oxidative addition of Pd(0) to the allyl ester

-allyl Pd complex

Decarboxylation

Nucleophilic attack by the enolate.[1]

Visualization: Thermal vs. Catalytic Pathways
The following diagram contrasts the high-energy thermal route with the Pd-catalyzed cycle,

highlighting the entropy-driven decarboxylation step.[1]
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Figure 1: Mechanistic divergence of the Carroll Rearrangement. The Pd-catalyzed route avoids

the high-energy enol transition state.[1]

Validated Protocol: Pd-Catalyzed Decarboxylative
Allylation
Context: Synthesis of a prenylated ketone intermediate.

Reagents:

Allyl Acetoacetate (1.0 equiv)[1]

Pd(PPh3)4 (0.5 mol%)

Solvent: THF (anhydrous)

Step-by-Step Methodology:

Inertion: Flame-dry a reaction flask and cool under Argon flow.

Charging: Add Allyl Acetoacetate (10 mmol) and dry THF (20 mL).

Catalyst Addition: Add Pd(PPh3)4 (58 mg, 0.05 mmol) in one portion. The solution typically

turns yellow.

Reaction: Stir at room temperature. Evolution of CO2 gas (bubbling) indicates initiation.
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Monitoring (Self-Validating): Monitor by TLC (Hexane/EtOAc 9:1).

Starting Material: Rf ~0.6 (Ester)

Product: Rf ~0.7 (Ketone) - Note: The product is less polar due to loss of the ester group.

Workup: Upon cessation of gas evolution (approx. 1-2 h), filter through a pad of silica to

remove Pd catalyst. Concentrate in vacuo.[1][3]

Critical Control Point: Ensure strictly anhydrous conditions. Water can hydrolyze the ester

before rearrangement, leading to acetoacetic acid and allyl alcohol (decomposition).[1]

Part 3: Methyl 2-Oxocyclopentanecarboxylate
(MOCP) – The Cyclic Scaffold
CAS: 10472-24-9 Role: Starting material for Prostaglandins (e.g., Misoprostol precursors) and

Jasmonoids.[1]

Synthetic Utility: The Dieckmann & Alkylation Logic
MOCP is synthesized via the Dieckmann Condensation of dimethyl adipate. Its value in drug

development stems from the "activation" provided by the ester group.[1]

Activation: The ester makes the C1 proton highly acidic (pKa ~11), allowing mild alkylation.

[1]

Direction: It directs alkylation to the

-position (C1), preventing regiochemical mixtures common in simple cyclopentanone
alkylations.[1]

Removal: After functionalization, the ester can be removed via Krapcho decarboxylation,

leaving a substituted cyclopentanone.[1]

Visualization: The Prostaglandin Scaffold Workflow
This flowchart illustrates how MOCP is transformed into the core "hand" structure of

prostaglandin therapeutics.
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Figure 2: The "Activation-Alkylation-Decarboxylation" strategy using MOCP.

Protocol: Asymmetric Alkylation (General Procedure)
Context: Creating a chiral quaternary center for a bioactive terpene.

Reagents:

MOCP (1.0 equiv)

Alkyl Halide (1.1 equiv)
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Base: K2CO3 (2.0 equiv) or NaH (1.1 equiv) for unreactive halides.

Solvent: Acetone (for K2CO3) or DMF (for NaH).

Operational Logic:

Enolization: Treat MOCP with base. The solution will clarify as the enolate forms.

C-Alkylation vs. O-Alkylation:

Insight: To favor C-alkylation (desired), use a softer counter-cation (K+) and a polar aprotic

solvent.[1] Hard electrophiles or high oxygen affinity favor O-alkylation (enol ether

formation).

Addition: Add alkyl halide slowly to control exotherm.

Self-Validating Endpoint: The reaction is complete when the "doublet of doublets" signal of

the

-proton (approx 3.0-3.5 ppm) disappears in 1H NMR, replaced by a clean quaternary
integration.

Part 4: Comparative Data & Specifications
Isomer Comparison Table
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Feature Allyl Acetoacetate (AAA)
Methyl 2-
Oxocyclopentanecarboxyl
ate (MOCP)

Structure Type
Acyclic

-keto ester

Cyclic

-keto ester

Key Reactivity
Decarboxylative Allylation

(Carroll)
-Alkylation / Dieckmann

Condensation

Primary Output -Unsaturated Ketones
Functionalized

Cyclopentanones

Drug Class Vitamins (E, K), Terpenes
Prostaglandins, Jasmonoids,

Antimicrobials

Safety Note
Flammable; CO2 evolution

during reaction
Irritant; Hydrolysis sensitive

Analytical Markers (NMR)
AAA: Look for Allyl signals: Multiplet at 5.9 ppm (1H), Multiplet at 5.2-5.3 ppm (2H).[1]

Methylene (keto-ester) singlet at ~3.5 ppm.

MOCP: Look for Methyl ester singlet at 3.7 ppm. Ring protons: Complex multiplets 1.8–2.5

ppm.

-proton (triplet/dd) at ~3.1 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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